molecular formula C7H5Br2NO2 B3057292 1,3-Dibromo-5-methyl-2-nitrobenzene CAS No. 78831-78-4

1,3-Dibromo-5-methyl-2-nitrobenzene

Cat. No. B3057292
CAS RN: 78831-78-4
M. Wt: 294.93 g/mol
InChI Key: XVVIBMJSRSEASD-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-methyl-2-nitrobenzene (DBMNB) is a chemical compound that belongs to the nitrobenzene family. It is an organic compound that is widely used in scientific research. DBMNB is a yellow crystalline solid that has a molecular weight of 311.97 g/mol. It is a highly reactive and toxic compound and should be handled with care.

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

1,3-Dibromo-5-methyl-2-nitrobenzene has been studied for its crystal structure and the nature of its intermolecular interactions. Bosch et al. (2022) investigated the compound's crystallization in a centrosymmetric space group, revealing significant cohesive attraction between molecules due to self-complementary halogen and nitro-oxygen interactions (Bosch, Bowling, & Speetzen, 2022).

Molecular Arrangement

Medjroubi et al. (2016) explored the molecular arrangement of this compound in its crystal form, observing that molecules stack in layers and are linked by weak π–π interactions, with notable Br⋯O contacts (Medjroubi, Jeannin, Fourmigué, Boudjada, & Meinnel, 2016).

Chemical Synthesis

This compound has also been synthesized and characterized in various chemical studies. These include research on its structural properties and reactivity in chemical synthesis, providing insight into its potential applications in material science and organic chemistry. For example, Chun-xia (2011) discussed the synthesis of 1,3-dimethoxy-2-nitrobenzene through various chemical processes, including sulfonation and nitration, highlighting the compound's utility in organic synthesis (Zhang Chun-xia, 2011).

Environmental Implications

Research by Mantha et al. (2001) explored the use of zerovalent iron (Fe0) for the reduction of nitrobenzene, a related compound, in synthetic wastewater, indicating potential environmental applications for related compounds like this compound (Mantha, Taylor, Biswas, & Bewtra, 2001).

properties

IUPAC Name

1,3-dibromo-5-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVIBMJSRSEASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563484
Record name 1,3-Dibromo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78831-78-4
Record name 1,3-Dibromo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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